molecular formula C16H26N2O2S B2822258 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone CAS No. 860611-31-0

1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone

Cat. No.: B2822258
CAS No.: 860611-31-0
M. Wt: 310.46
InChI Key: FLDWBATWVNPKQH-UHFFFAOYSA-N
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Description

1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone is a synthetic compound characterized by its unique structural elements: a 1,3,4-oxadiazole ring, a pentylcyclohexyl group, and an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone involves multiple steps. A common route starts with the preparation of the 1,3,4-oxadiazole core. This core can be synthesized through a reaction involving hydrazides and carbon disulfide under basic conditions, forming a thiosemicarbazide intermediate, which is then cyclized to form the oxadiazole ring.

In parallel, the 4-pentylcyclohexyl group can be prepared via Friedel-Crafts alkylation, followed by appropriate functionalization to introduce the desired substituents. These intermediates are then coupled through a thioether bond formation, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF), followed by acetone introduction via alkylation.

Industrial Production Methods: Industrial-scale production follows similar synthetic routes but with optimized conditions for yield and purity. The use of continuous flow reactors and advanced separation techniques like chromatography can ensure the efficient production of the compound at larger scales.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone can undergo various chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides and sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The oxadiazole ring can be selectively reduced under catalytic hydrogenation to produce amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the oxadiazole ring and the cyclohexyl moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reducing Agents: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution Reagents: : Halides, Grignard reagents, etc.

Major Products Formed

  • Sulfoxides

  • Sulfones

  • Amines

  • Various substituted derivatives depending on the reactants used.

Scientific Research Applications

1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone finds applications across several research domains:

  • Chemistry: : Used as a building block for synthesizing complex molecules, particularly in the development of materials with unique electronic and photophysical properties.

  • Biology: : Serves as a probe for studying enzyme interactions due to its functional groups which can mimic biological substrates.

  • Medicine: : Explored for its potential in drug design, especially for its bioactive properties that could inhibit specific enzymes or receptors.

  • Industry: : Used in the development of advanced materials, including liquid crystals and polymers with tailored mechanical properties.

Mechanism of Action

The compound's effects are primarily due to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: : The oxadiazole ring can mimic natural substrates, thus inhibiting enzyme activity by binding to the active site.

  • Receptor Binding: : The cyclohexyl moiety contributes to the compound's ability to bind to various receptors, potentially modulating biological pathways.

  • Pathways Involved: : Inhibition of metabolic enzymes, modulation of signaling pathways related to inflammation, and alteration of membrane dynamics due to its lipophilic character.

Comparison with Similar Compounds

When compared to other oxadiazole-based compounds, 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone stands out due to its specific structural features:

  • Similar Compounds

    • 2,5-Dimethyl-1,3,4-oxadiazole

    • 4-Phenyl-1,3,4-oxadiazole

    • 2-(4-Hydroxyphenyl)-1,3,4-oxadiazole

  • Uniqueness: : The presence of the pentylcyclohexyl group and the acetone moiety adds unique steric and electronic properties that enhance its versatility in applications.

Properties

IUPAC Name

1-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-3-4-5-6-13-7-9-14(10-8-13)15-17-18-16(20-15)21-11-12(2)19/h13-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDWBATWVNPKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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